molecular formula C9H9N3S B112822 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 59565-54-7

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B112822
CAS RN: 59565-54-7
M. Wt: 191.26 g/mol
InChI Key: QGYAMNLNFAVLLE-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, also known as 5-Methyl-1,3,4-thiadiazol-2-amine, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic amine, which is a type of organic compound that contains nitrogen atoms in its structure. 5-Methyl-1,3,4-thiadiazol-2-amine has been studied for its potential in a variety of areas, including medicinal chemistry, drug design, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and similar compounds have been synthesized and characterized using various methods. Studies like those by Dani et al. (2013) and Kumar et al. (2013) involve the synthesis and characterization of 1,3,4-thiadiazol-2-amine derivatives using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These compounds exhibit stable structures with specific molecular interactions and crystallize in particular systems (Dani et al., 2013); (Kumar et al., 2013).

Biological Activities

  • These compounds show significant biological activities. For example, Gür et al. (2020) identified certain 1,3,4-thiadiazol-2-amine derivatives with strong DNA protective and antimicrobial activities. Additionally, Chandra Sekhar et al. (2019) synthesized derivatives that demonstrated potent anticancer and antitubercular activities (Gür et al., 2020); (Chandra Sekhar et al., 2019).

Molecular Interactions and Analysis

  • Detailed molecular interaction studies, such as those by El-Emam et al. (2020) and Wawrzycka-Gorczyca et al. (2011), provide insights into the nature of noncovalent interactions in these compounds. These interactions are crucial for understanding the stability and reactivity of the compounds in various applications (El-Emam et al., 2020); (Wawrzycka-Gorczyca et al., 2011).

Potential Therapeutic Applications

  • Studies like those by Reddy et al. (2010) and Zhu et al. (2016) explore the potential therapeutic applications of 1,3,4-thiadiazol-2-amine derivatives, showing promise in areas like anti-inflammatory, analgesic, and acetylcholinesterase inhibition activities (Reddy et al., 2010); (Zhu et al., 2016).

DNA Interactions

  • Studies on DNA interactions, such as those conducted by Shivakumara et al. (2021) and Singh et al. (2011), reveal that these compounds bind to DNA, which is significant for understanding their potential in drug design and molecular biology (Shivakumara et al., 2021); (Singh et al., 2011).

properties

IUPAC Name

5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYAMNLNFAVLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343619
Record name 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

59565-54-7
Record name 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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